molecular formula C28H26N4O4 B11099818 1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis(3-phenylurea)

1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis(3-phenylurea)

Cat. No.: B11099818
M. Wt: 482.5 g/mol
InChI Key: GXJFBJCKJYSFHH-UHFFFAOYSA-N
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Description

{N},{N}‘’-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS({N}'-PHENYLUREA) is a complex organic compound characterized by its biphenyl core substituted with dimethoxy groups and phenylurea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N},{N}‘’-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS({N}‘-PHENYLUREA) typically involves the reaction of 3,3’-dimethoxybiphenyl-4,4’-diamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

  • Dissolving 3,3’-dimethoxybiphenyl-4,4’-diamine in a suitable solvent such as dichloromethane.
  • Adding phenyl isocyanate dropwise while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{N},{N}‘’-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS({N}'-PHENYLUREA) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylurea moieties can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or thioureas.

Scientific Research Applications

{N},{N}‘’-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS({N}'-PHENYLUREA) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of {N},{N}‘’-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS({N}'-PHENYLUREA) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxybiphenyl-4,4’-diamine: A precursor in the synthesis of the target compound.

    Phenylurea: A simpler analog with similar functional groups.

Uniqueness

{N},{N}‘’-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS({N}'-PHENYLUREA) is unique due to its biphenyl core with dimethoxy substitutions, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

1-[2-methoxy-4-[3-methoxy-4-(phenylcarbamoylamino)phenyl]phenyl]-3-phenylurea

InChI

InChI=1S/C28H26N4O4/c1-35-25-17-19(13-15-23(25)31-27(33)29-21-9-5-3-6-10-21)20-14-16-24(26(18-20)36-2)32-28(34)30-22-11-7-4-8-12-22/h3-18H,1-2H3,(H2,29,31,33)(H2,30,32,34)

InChI Key

GXJFBJCKJYSFHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)NC3=CC=CC=C3)OC)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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